1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by a sec-butyl group at the N1 position and a carboxylic acid moiety at the C3 position of the pyridine ring. These compounds are of interest in pharmaceutical and coordination chemistry due to their diverse biological activities and chelating capabilities .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-butan-2-yl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)11-6-4-5-8(9(11)12)10(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
FCVMHPCEWSXDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an intermediate dihydropyridine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Agent
- Research indicates that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress.
-
Antineoplastic Activity
- There is evidence suggesting that 1-(sec-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can inhibit cancer cell proliferation. It acts by targeting specific pathways involved in tumor growth and metastasis, making it a candidate for further development as an anti-cancer drug.
-
Gastrointestinal Disorders
- The compound has been explored as a potential treatment for gastrointestinal disorders such as irritable bowel syndrome (IBS) and gastroesophageal reflux disease (GERD). Its agonistic activity on serotonin receptors (specifically 5-HT4) suggests it could enhance gastrointestinal motility and alleviate symptoms associated with these conditions .
Case Study 1: Neuroprotection
A study investigated the effects of 1-(sec-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid on neuronal cell lines exposed to neurotoxic agents. The results demonstrated a significant reduction in cell death and oxidative stress markers, indicating its potential as a neuroprotective agent.
Case Study 2: Anti-Cancer Properties
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy.
Case Study 3: Gastrointestinal Function
Clinical trials assessing the efficacy of the compound in patients with IBS revealed improved gastrointestinal motility and reduced symptom severity. The findings support its application as a therapeutic option for functional gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key analogs of 1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, highlighting substituent variations and their impacts:
Key Observations:
Substituent Effects on Physical Properties :
Synthesis Challenges :
Chemical Reactivity and Stability
- pKa and Solubility : The carboxylic acid group at C3 confers acidity (predicted pKa ~2.5–3.0 ), making these compounds water-soluble at physiological pH.
- Stability : sec-Butyl’s branching may improve metabolic stability compared to straight-chain analogs, as seen in discontinued isobutyl derivatives .
Biological Activity
1-(sec-Butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1267957-57-2) is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing insights from various studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- Purity : 98%
- InChI Key : FCVMHPCEWSXDSZ-UHFFFAOYNA-N
Synthesis
The synthesis of 1-(sec-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The methodologies often include cyclocondensation reactions, which are effective in constructing the dihydropyridine framework.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of dihydropyridine derivatives against various cancer cell lines. For instance, a related study indicated that certain analogs exhibited significant cytotoxicity against human tumor cell lines, with some compounds being up to 2.5 times more effective than doxorubicin against colon cancer cells (HT29) .
| Compound | Cell Line Tested | Activity Level |
|---|---|---|
| Analog 24 | HT29 | 2.5x more active than Doxorubicin |
| Analog 15 | A549 (Lung) | Moderate activity |
| Analog 23 | MCF7 (Breast) | Significant activity |
Antimicrobial Activity
1-(sec-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has shown promising antimicrobial properties. In a comparative study, it demonstrated activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 12 µM |
| Bacillus cereus | 14 µM |
The compound's antimicrobial efficacy was particularly notable against strains resistant to conventional treatments, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Activity
Dihydropyridine derivatives have also been evaluated for their anti-inflammatory effects. Some studies indicated that these compounds could inhibit pro-inflammatory cytokines and pathways, making them candidates for further development in treating inflammatory diseases .
Case Study 1: Cytotoxicity Evaluation
A study conducted by researchers synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of several dihydropyridine derivatives were assessed against common pathogens. The findings revealed that modifications in the side chains could lead to improved antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
